Cas no 24121-00-4 (5'-Adenylic acid, 2'-O-methyl-)

5'-Adenylic acid, 2'-O-methyl- structure
24121-00-4 structure
Productnaam:5'-Adenylic acid, 2'-O-methyl-
CAS-nummer:24121-00-4
MF:C11H16N5O7P
MW:361.247802734375
CID:1419641
PubChem ID:161605

5'-Adenylic acid, 2'-O-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 5'-Adenylic acid, 2'-O-methyl-
    • [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate
    • Q27104457
    • 24121-00-4
    • 2'-O-methyl-adenosine 5'monophosphate
    • TVGFEBXIZUYVFR-IOSLPCCCSA-N
    • CHEMBL167729
    • ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
    • 2'-O-Methyl-adenosine-5'-monophosphate, free acid
    • 2'-O-methyladenosine 5'-monophosphate
    • SCHEMBL599965
    • CHEBI:40460
    • MFCD00079419
    • 2'-O-methyl-AMP
    • {[(2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy}phosphonic acid
    • CHEMBL1229561
    • 2'-O-methyladenosine 5'-phosphate
    • BDBM50027447
    • 2'-o-methyladenosine 5'-(dihydrogen phosphate)
    • DTXSID40276500
    • Phosphoric acid mono-[5-(6-amino-purin-9-yl)-3-hydroxy-4-methoxy-tetrahydro-furan-2-ylmethyl] ester
    • Inchi: InChI=1S/C11H16N5O7P/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1
    • InChI-sleutel: TVGFEBXIZUYVFR-IOSLPCCCSA-N
    • LACHT: COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O

Berekende eigenschappen

  • Exacte massa: 361.07888
  • Monoisotopische massa: 361.07873486g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 5
  • Complexiteit: 495
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -3
  • Topologisch pooloppervlak: 175Ų

Experimentele eigenschappen

  • PSA: 175.07
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